(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
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Description
(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a useful research compound. Its molecular formula is C20H16ClN3O4 and its molecular weight is 397.82. The purity is usually 95%.
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Biological Activity
The compound (3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a novel synthetic molecule that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and other pharmacological properties.
Chemical Structure and Properties
The compound's structure can be broken down into two significant components:
- Azetidinyl Group : This part of the molecule contributes to the biological activity by potentially interacting with various biological targets.
- 1,2,4-Oxadiazole Moiety : Known for its role in anticancer activity and other therapeutic effects.
Anticancer Properties
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in cancer therapy. These compounds exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms:
- Inhibition of Enzymes : Many oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Targeting Nucleic Acids : The oxadiazole scaffold has been shown to selectively interact with DNA and RNA, disrupting the replication and transcription processes essential for cancer cell survival .
The proposed mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells prevents their proliferation.
- Apoptosis Induction : The compound may trigger programmed cell death pathways in malignant cells.
- Inhibition of Tumor Growth Factors : By inhibiting growth factors and their signaling pathways, the compound may reduce tumor growth .
Case Studies
A review of literature indicates that various derivatives of the oxadiazole scaffold have shown promising results in preclinical studies:
- A study highlighted that modifications to the oxadiazole structure significantly enhanced cytotoxicity against breast cancer cell lines such as MCF-7 and SKBR3 .
- Another investigation demonstrated that specific oxadiazole derivatives could effectively inhibit the proliferation of melanoma cells through targeted enzyme inhibition .
Summary of Biological Activities
Cytotoxicity Data Against Cancer Cell Lines
Properties
IUPAC Name |
[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c21-14-5-3-4-12(8-14)18-22-19(28-23-18)13-9-24(10-13)20(25)17-11-26-15-6-1-2-7-16(15)27-17/h1-8,13,17H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBILGQFMRXRJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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